molecular formula C20H27N5O2S B15024122 azepan-1-yl[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B15024122
M. Wt: 401.5 g/mol
InChI Key: IJCUGNBVKCFMJU-UHFFFAOYSA-N
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Description

1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in cell proliferation, inflammation, and apoptosis .

Comparison with Similar Compounds

1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE can be compared with other similar compounds, such as:

The uniqueness of 1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

azepan-1-yl-[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C20H27N5O2S/c1-3-27-16-10-8-15(9-11-16)17-18(19(26)24-12-6-4-5-7-13-24)28-20-22-21-14(2)25(20)23-17/h8-11,17-18,23H,3-7,12-13H2,1-2H3

InChI Key

IJCUGNBVKCFMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)N4CCCCCC4

Origin of Product

United States

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